1-(4-(Thiazol-5-yl)-phenyl)-4(S)-hydroxy-2-N-(N-methoxycarbonyl-(L)-S-methylcysteinyl)amino)-5(S)-N-(N-methoxycarbonyl-(L)-iso-leucyl)amino-6-phenyl-2-azahexane
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Overview
Description
1-(4-(Thiazol-5-yl)-phenyl)-4(S)-hydroxy-2-N-(N-methoxycarbonyl-(L)-S-methylcysteinyl)amino)-5(S)-N-(N-methoxycarbonyl-(L)-iso-leucyl)amino-6-phenyl-2-azahexane is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a thiazole ring, phenyl groups, and multiple amino acid derivatives. Its unique configuration makes it a subject of interest in medicinal chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Thiazol-5-yl)-phenyl)-4(S)-hydroxy-2-N-(N-methoxycarbonyl-(L)-S-methylcysteinyl)amino)-5(S)-N-(N-methoxycarbonyl-(L)-iso-leucyl)amino-6-phenyl-2-azahexane involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazole ring, followed by the introduction of the phenyl groups and the amino acid derivatives. Key steps include:
Formation of the Thiazole Ring: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Phenyl Groups: Phenyl groups are introduced via electrophilic aromatic substitution reactions.
Incorporation of Amino Acid Derivatives: This step involves peptide coupling reactions, often facilitated by coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Thiazol-5-yl)-phenyl)-4(S)-hydroxy-2-N-(N-methoxycarbonyl-(L)-S-methylcysteinyl)amino)-5(S)-N-(N-methoxycarbonyl-(L)-iso-leucyl)amino-6-phenyl-2-azahexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
1-(4-(Thiazol-5-yl)-phenyl)-4(S)-hydroxy-2-N-(N-methoxycarbonyl-(L)-S-methylcysteinyl)amino)-5(S)-N-(N-methoxycarbonyl-(L)-iso-leucyl)amino-6-phenyl-2-azahexane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways and interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Thiazol-5-yl)-phenyl)-4(S)-hydroxy-2-N-(N-methoxycarbonyl-(L)-S-methylcysteinyl)amino)-5(S)-N-(N-methoxycarbonyl-(L)-iso-leucyl)amino-6-phenyl-2-azahexane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-(Thiazol-5-yl)-phenyl)-4(S)-hydroxy-2-N-(N-methoxycarbonyl-(L)-S-methylcysteinyl)amino)-5(S)-N-(N-methoxycarbonyl-(L)-leucyl)amino-6-phenyl-2-azahexane
- **1-(4-(Thiazol-5-yl)-phenyl)-4(S)-hydroxy-2-N-(N-methoxycarbonyl-(L)-S-methylcysteinyl)amino)-5(S)-N-(N-methoxycarbonyl-(L)-valyl)amino-6-phenyl-2-azahexane
Uniqueness
The uniqueness of 1-(4-(Thiazol-5-yl)-phenyl)-4(S)-hydroxy-2-N-(N-methoxycarbonyl-(L)-S-methylcysteinyl)amino)-5(S)-N-(N-methoxycarbonyl-(L)-iso-leucyl)amino-6-phenyl-2-azahexane lies in its specific combination of functional groups and stereochemistry. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
CAS No. |
198904-00-6 |
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Molecular Formula |
C34H46N6O7S2 |
Molecular Weight |
714.9 g/mol |
IUPAC Name |
methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H46N6O7S2/c1-6-22(2)30(38-34(45)47-4)32(43)36-26(16-23-10-8-7-9-11-23)28(41)19-40(39-31(42)27(20-48-5)37-33(44)46-3)18-24-12-14-25(15-13-24)29-17-35-21-49-29/h7-15,17,21-22,26-28,30,41H,6,16,18-20H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,42)/t22-,26-,27-,28-,30-/m0/s1 |
InChI Key |
PYCRTZBKBOHFKD-WYYWQTAUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CN=CS3)NC(=O)[C@H](CSC)NC(=O)OC)O)NC(=O)OC |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CN=CS3)NC(=O)C(CSC)NC(=O)OC)O)NC(=O)OC |
Origin of Product |
United States |
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